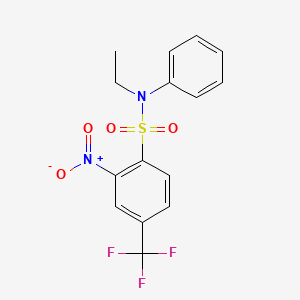![molecular formula C14H22N2O B14182774 N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine CAS No. 874888-71-8](/img/structure/B14182774.png)
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine is an organic compound with the molecular formula C12H18N2O. It is a derivative of oxan-4-amine, where the nitrogen atom is substituted with a 2-(4-aminophenyl)ethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine typically involves the reaction of 4-nitrophenylethylamine with oxan-4-amine under reducing conditions. The reduction of the nitro group to an amino group is often achieved using hydrazine hydrate in the presence of a catalyst such as ferric trichloride hexahydrate and activated carbon . The reaction conditions are generally mild, and the process yields high-purity products suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize impurities and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as N-[2-(4-nitrophenyl)ethyl]-N-methyloxan-4-amine and N-[2-(4-acetylphenyl)ethyl]-N-methyloxan-4-amine .
Aplicaciones Científicas De Investigación
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the modification of proteins and peptides to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets in the body. It acts as an acetylcholinesterase inhibitor, blocking the activity of the enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death of the target organism.
Comparación Con Compuestos Similares
N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine can be compared with other similar compounds, such as:
N6-2-(4-Aminophenyl)ethyladenosine: This compound is a potent, non-selective adenosine receptor agonist with applications in cardiovascular research.
Acetamide, N-(4-aminophenyl)-: This compound is used in various chemical reactions and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and its ability to act as an acetylcholinesterase inhibitor, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
874888-71-8 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N-[2-(4-aminophenyl)ethyl]-N-methyloxan-4-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(14-7-10-17-11-8-14)9-6-12-2-4-13(15)5-3-12/h2-5,14H,6-11,15H2,1H3 |
Clave InChI |
KKSSJEWGMYYRHG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=C(C=C1)N)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)





![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)

![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
